molecular formula C9H9FO2 B6359597 3-Fluoro-2,6-dimethylbenzoic acid CAS No. 26829-84-5

3-Fluoro-2,6-dimethylbenzoic acid

Cat. No. B6359597
CAS RN: 26829-84-5
M. Wt: 168.16 g/mol
InChI Key: JCJUCUGMAVRVLP-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethylbenzoic acid is a chemical compound with the CAS Number: 26829-84-5 . It has a molecular weight of 168.17 . The compound is solid in its physical form . The IUPAC name for this compound is 3-fluoro-2,6-dimethylbenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2,6-dimethylbenzoic acid is 1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Aryllithium compounds have been utilized in the synthesis of complex organic compounds, such as 2,2′-bis-(2,6-Dimethylbenzoyl)-3,3′-dimethyldibenzyl, starting from 2,6-dimethylbenzoic acid. This highlights the role of structurally related compounds in facilitating organic synthesis reactions (Faber & Nauta, 2010).

Radiopharmaceutical Synthesis

  • Novel approaches in radiosynthesis, such as the three-step, “one-pot” synthesis of 6-18F-fluoro-l-DOPA for neurologic and oncologic PET imaging, demonstrate the importance of fluorinated compounds in developing diagnostic tools (Wagner, Ermert, & Coenen, 2009).

Antiproliferative Agents

  • The synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and their evaluation as antiproliferative agents against various carcinoma cells highlight the medicinal chemistry applications of fluorinated compounds (Prasad et al., 2009).

Organic Material Synthesis

  • Research on the synthesis of 3-borono-5-fluorobenzoic acid showcases its utility as an intermediate for organic synthesis, applied in the synthesis of olefins, styrenes, biphenyl derivatives, and organic materials, demonstrating the versatility of fluorinated compounds in chemical synthesis (Sun Hai-xia et al., 2015).

Luminescence Studies

  • Lanthanide complexes with 2-fluorobenzoic acid have been studied for their supramolecular structures, spectroscopy, and thermal behavior, indicating the role of fluorinated compounds in materials science and luminescence applications (Du, Ren, & Zhang, 2021).

properties

IUPAC Name

3-fluoro-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUCUGMAVRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2,6-dimethylbenzoic acid

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